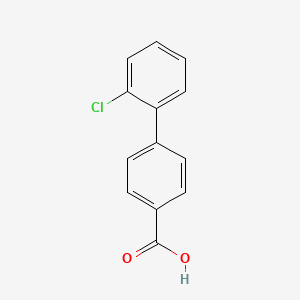

2'-氯联苯-4-羧酸

描述

2-Chloro-biphenyl-4-carboxylic acid (2-CBP-4-CA) is an aromatic acid that has been widely studied for its potential applications in the field of scientific research. It is a halogenated biphenyl derivative, and has been used in many laboratory experiments due to its unique properties.

科学研究应用

金属有机框架(MOFs)的合成

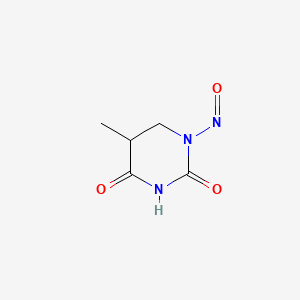

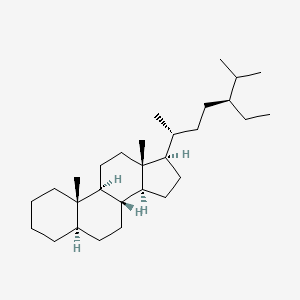

2'-氯联苯-4-羧酸: 用于合成镍基MOFs。这些框架因其可调孔径而引人注目,可通过控制合成条件来实现。 由此产生的MOFs在超级电容器中表现出高性能,比电容为488 F·g^−1,并表现出优异的循环稳定性 {svg_1}.

纳米技术应用

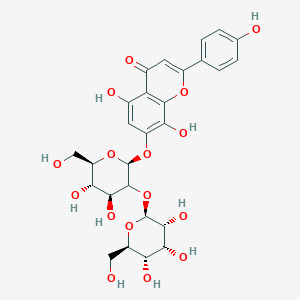

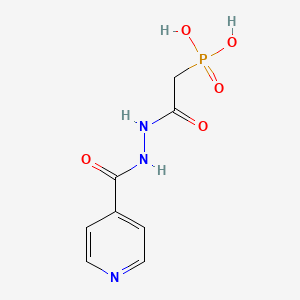

在纳米技术中,像2'-氯联苯-4-羧酸这样的羧酸被用作表面改性剂。它们有助于分散和掺入金属纳米颗粒或碳纳米结构,例如多壁碳纳米管 (MWCNTs)。 这种改性增强了与其他材料的相互作用,并且在创建用于各种应用的纳米复合材料方面可能至关重要 {svg_2}.

液晶聚合物的开发

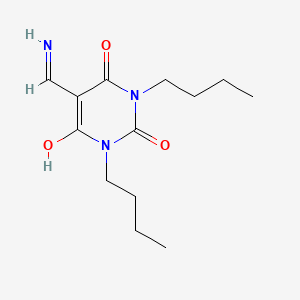

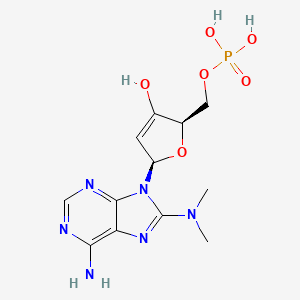

该化合物是开发向列型芳香族聚酯的关键成分。 这些聚酯在制造液晶聚合物方面很有价值,液晶聚合物在电子、光学器件、汽车零部件和纺织品方面具有潜在应用 {svg_3}.

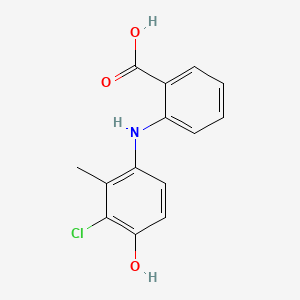

有机合成

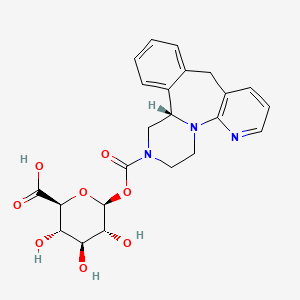

2'-氯联苯-4-羧酸: 在有机反应中具有活性,包括取代、消除和偶联反应。其极性化学结构使其能够轻松地与其他极性化合物相互作用,形成氢桥并获得高沸点。 这使其成为合成小分子和大分子的一种通用试剂 {svg_4}.

肽结合和识别

该化合物已在识别和结合不同纳米材料表面的肽序列的背景下被识别。 这种能力对于筛选和鉴定可以与多种基质(包括金属、金属氧化物、矿物和聚合物基质)结合的肽至关重要 {svg_5}.

电化学储能

正如在MOFs应用中提到的,2'-氯联苯-4-羧酸基MOFs可以合成用于超级电容器。 这些超级电容器弥合了传统电容器和电池之间的差距,提供长寿命、高功率密度和快速充放电速率,这对从便携式电子产品到车辆部件的应用至关重要 {svg_6}.

作用机制

Target of Action

Similar compounds have been known to inhibit cell death by blocking the voltage-dependent anion channel (vdac) and preventing the release of certain molecules .

Mode of Action

It’s known that benzylic halides typically react via an sn1 or sn2 pathway, depending on their degree of substitution . The compound might interact with its targets in a similar manner.

Biochemical Pathways

The compound’s potential to inhibit cell death suggests it may influence pathways related to apoptosis .

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties .

Result of Action

It’s known that similar compounds can inhibit cell death , suggesting that 2’-Chloro-biphenyl-4-carboxylic acid may have similar effects.

Action Environment

It’s known that the compound should be stored in a dry, well-ventilated environment with the lid securely closed .

生化分析

Biochemical Properties

2’-Chloro-biphenyl-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with tubulin, a protein that is essential for microtubule formation This interaction inhibits tubulin polymerization, affecting cell division and stability

Cellular Effects

The effects of 2’-Chloro-biphenyl-4-carboxylic acid on various cell types and cellular processes are profound. It has been shown to induce cytotoxicity in HeLa and MCF-7 cell lines, with an IC50 value of approximately 4 µM . This cytotoxicity is primarily due to its inhibition of tubulin polymerization, leading to disrupted cell division and apoptosis. Furthermore, 2’-Chloro-biphenyl-4-carboxylic acid can influence cell signaling pathways, gene expression, and cellular metabolism, although the specific mechanisms remain to be fully understood.

Molecular Mechanism

At the molecular level, 2’-Chloro-biphenyl-4-carboxylic acid exerts its effects through binding interactions with biomolecules. Its primary mechanism of action involves the inhibition of tubulin polymerization, which is crucial for microtubule formation and stability By binding to tubulin, 2’-Chloro-biphenyl-4-carboxylic acid prevents the assembly of microtubules, leading to cell cycle arrest and apoptosis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Chloro-biphenyl-4-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2’-Chloro-biphenyl-4-carboxylic acid remains stable under standard laboratory conditions, but its degradation products may have different biological activities . Long-term exposure to this compound can lead to sustained inhibition of cell division and apoptosis, highlighting its potential as a therapeutic agent.

Dosage Effects in Animal Models

The effects of 2’-Chloro-biphenyl-4-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and therapeutic potential. At higher doses, it can induce significant cytotoxicity and adverse effects Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing excessive toxicity

Metabolic Pathways

2’-Chloro-biphenyl-4-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, to form metabolites that are more easily excreted. These metabolic pathways can influence the compound’s bioavailability and efficacy, as well as its potential for toxicity.

Transport and Distribution

The transport and distribution of 2’-Chloro-biphenyl-4-carboxylic acid within cells and tissues are critical for its biological activity. The compound may be transported by specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cells, 2’-Chloro-biphenyl-4-carboxylic acid can accumulate in specific compartments or organelles, influencing its localization and activity. Understanding these transport and distribution mechanisms is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of 2’-Chloro-biphenyl-4-carboxylic acid can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications For example, it may localize to the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins Alternatively, it may be transported to the nucleus, where it can influence gene expression and other nuclear processes

属性

IUPAC Name |

4-(2-chlorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2/c14-12-4-2-1-3-11(12)9-5-7-10(8-6-9)13(15)16/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOTYKBXXCYCXRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30191490 | |

| Record name | F 1893 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3808-93-3 | |

| Record name | F 1893 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003808933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | F 1893 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Chloro-biphenyl-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-N-[4-amino-3-[3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B1200596.png)

![4-[4-[2-Amino-4-[4,6-(N-methylquinolinium)amino]benzamido]anilino]-N-methylpyridinium mesylate](/img/structure/B1200608.png)